1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride is a chemical compound characterized by its unique spirocyclic structure, which consists of a diazaspiro framework. The compound is a derivative of 2,6-diazaspiro[3.3]heptane, featuring an ethanone moiety that contributes to its reactivity and potential biological activity. The dihydrochloride form indicates the presence of two hydrochloride groups, enhancing its solubility in water and making it suitable for various applications in pharmaceuticals and organic synthesis.
Research indicates that compounds related to 2,6-diazaspiro[3.3]heptane structures exhibit notable biological activities. For instance:
Several synthesis methods have been developed for 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride:
1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride has potential applications in:
Interaction studies involving 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride focus on:
Several compounds share structural features with 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2,6-Diazaspiro[3.5]nonane | Structure | Larger spirocyclic system; potential for different biological activities |
| N-Methylpiperazine | Structure | Commonly used in drug design; simpler structure |
| 1-Aza-bicyclo[2.2.2]octane | Structure | Different bicyclic arrangement; used in medicinal chemistry |
The uniqueness of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride lies in its specific diazaspiro structure combined with the ethanone functionality, which may confer distinct pharmacological properties compared to other similar compounds.
The IUPAC name for this compound is 1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride, reflecting its spirocyclic backbone and ketone functional group. The structure comprises a seven-membered spiro ring system with two nitrogen atoms at positions 2 and 6, fused to a three-membered ring. The ethanone moiety is attached to the spiro nitrogen at position 2, and the compound exists as a dihydrochloride salt (Figure 1).
Structural Features:
The compound is registered under CAS No. 2708280-41-3. Additional identifiers include:
The molecular formula is C₇H₁₄Cl₂N₂O, with a calculated molecular weight of 213.10 g/mol.
| Component | Atomic Contribution | Total Mass (g/mol) |
|---|---|---|
| Carbon (C₇) | 7 × 12.01 | 84.07 |
| Hydrogen (H₁₄) | 14 × 1.008 | 14.11 |
| Chlorine (Cl₂) | 2 × 35.45 | 70.90 |
| Nitrogen (N₂) | 2 × 14.01 | 28.02 |
| Oxygen (O) | 1 × 16.00 | 16.00 |
| Total | 213.10 |
The spirocyclic framework restricts tautomerism due to its rigid geometry. However, protonation states of the nitrogen atoms vary with pH, influencing solubility and reactivity. No stereoisomers are reported, as the spiro center lacks chiral substituents.
Reductive amination remains a cornerstone for synthesizing spirocyclic amines. The process typically involves condensing a carbonyl compound (e.g., aldehydes or ketones) with a primary amine under mildly acidic conditions, followed by reduction of the resulting imine intermediate. For 2,6-diazaspiro[3.3]heptane derivatives, this method has been adapted to accommodate the steric and electronic challenges posed by the spirocyclic structure [1] [3].
A representative protocol begins with the reaction of a bicyclic aldehyde (e.g., 2-oxaspiro[3.3]heptane-6-carbaldehyde) with ethylamine in a toluene-methanol solvent system. The imine intermediate forms at pH 5, facilitated by catalytic acetic acid, and is subsequently reduced using sodium cyanoborohydride (NaBH3CN) or hydrogen gas over a palladium catalyst [1]. This stepwise approach ensures high yields (75–90%) by preventing premature reduction of the aldehyde [3]. The final product, 1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone, is isolated via vacuum distillation or recrystallization.
Key Variables in Reductive Amination
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent System | Toluene-methanol (3:1 v/v) | Enhances imine stability |
| Reducing Agent | NaBH3CN | Selective for C=N bonds |
| pH | 4.5–5.5 | Balances reactivity |
Recent advances leverage cascade reactions and supported catalysts to streamline spirocycle assembly. A notable example is the sulfa-Michael/aldol cascade catalyzed by silica-supported amines, which constructs the spiro-thiazolone-tetrahydrothiophene scaffold in a single pot [2]. While originally developed for thiazolone derivatives, this method’s modularity suggests applicability to diazaspiro systems.
The protocol involves reacting a thiol-containing precursor with an α,β-unsaturated carbonyl compound in the presence of a supported amine catalyst (e.g., silica-immobilized piperazine). The catalyst promotes sequential sulfa-Michael addition and aldol cyclization, achieving spirocyclization with minimal byproducts. After 21 reaction cycles, the catalyst retains >90% activity, underscoring its robustness [2]. For diazaspiro[3.3]heptanes, analogous strategies could employ azetidine or pyrrolidine precursors to initiate cyclization.
Converting the free base to its dihydrochloride salt enhances aqueous solubility and stability. The process involves treating 1-(2,6-diazaspiro[3.3]heptan-2-yl)ethanone with concentrated hydrochloric acid (HCl) in ethanol, followed by controlled evaporation to precipitate the salt [5]. Critical to this step is maintaining a stoichiometric HCl-to-amine ratio (2:1) to ensure complete protonation of both nitrogen atoms.
Post-synthesis purification often employs a combination of ion-exchange chromatography and recrystallization. For instance, crude product dissolved in deionized water is passed through a strong cation-exchange resin (e.g., Dowex 50WX8), selectively binding the protonated amine. Elution with ammonium hydroxide liberates the free base, which is subsequently re-protonated with HCl and recrystallized from hot isopropanol [6]. This method reduces residual solvents to <0.1% and achieves >99% purity [5].
Purification Efficiency by Method
| Method | Purity (%) | Solubility (mg/mL, H2O) |
|---|---|---|
| Ion-Exchange + Recrystallization | 99.5 | 120 |
| Direct Recrystallization | 95.2 | 85 |
Enantioselective synthesis of 2,6-diazaspiro[3.3]heptanes exploits chiral auxiliaries and asymmetric catalysis. A breakthrough methodology employs Davis-Ellman imines and 3-azetidinecarboxylate anions to construct the spirocenter with high stereocontrol [7]. The reaction proceeds via nucleophilic addition of a lithiated azetidine derivative to a chiral sulfinimine, yielding diastereomeric ratios (dr) up to 98:2.
Representative Asymmetric Synthesis
Performance Metrics
| Entry | Substrate | Yield (%) | dr |
|---|---|---|---|
| 1 | Aryl-imine | 89 | 98:2 |
| 2 | Alkyl-imine | 82 | 95:5 |
The spirocyclic core structure of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride represents a unique bicyclic system where two three-membered azetidine rings share a central carbon atom, forming a rigid spiro junction. X-ray crystallographic studies of analogous spirocyclic compounds reveal critical structural features that can be extrapolated to understand the target compound's three-dimensional architecture [1] [2].
Crystallographic analysis of related diazaspiro[3.3]heptane derivatives demonstrates that these compounds typically adopt a highly constrained geometry with the two azetidine rings positioned nearly perpendicular to each other, imposing a dihedral angle of approximately 90 degrees between the ring planes [3] [1]. This perpendicular arrangement minimizes steric strain while maximizing electronic delocalization through the spiro junction. The spiro carbon atom exhibits tetrahedral geometry with bond angles close to the ideal 109.5 degrees, consistent with sp³ hybridization [2] [4].
The crystal packing of spirocyclic nitrogen heterocycles is typically stabilized by intermolecular hydrogen bonding interactions involving the nitrogen atoms and any protic functionalities present in the structure [5] [2]. In the case of the dihydrochloride salt, additional electrostatic interactions between the protonated nitrogen centers and chloride counterions contribute significantly to the overall crystal stability. The chloride ions often occupy positions that optimize hydrogen bonding with the secondary amine nitrogen atoms of the spirocyclic framework .
Table 1: Comparative Crystallographic Parameters for Related Spirocyclic Compounds
| Compound | Space Group | Unit Cell Volume (Ų) | Spiro C-N Bond Length (Å) | N-N Distance (Å) |
|---|---|---|---|---|
| Spiro[3.3]heptane derivatives [2] | P21/n | 1499-1650 | 1.45-1.48 | 2.87-2.95 |
| Benzospiro systems [7] | P-1 | 1499.14 | 1.46-1.49 | 2.89-2.98 |
| Diazaspiro heterocycles [4] | C2/c | 1580-1720 | 1.44-1.47 | 2.85-2.93 |
The acetyl substituent at the 2-position introduces additional conformational considerations, with the carbonyl group typically adopting a coplanar arrangement with the adjacent nitrogen atom to maximize orbital overlap [8] [9]. This planar configuration facilitates resonance stabilization between the nitrogen lone pair and the carbonyl π-system, resulting in partial double-bond character for the nitrogen-carbonyl carbon bond [9].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride through characteristic chemical shift patterns and coupling constants [10] [11]. In ¹H Nuclear Magnetic Resonance spectra, the spirocyclic protons exhibit distinctive signals in the δ 3.1-4.0 parts per million region, consistent with their proximity to electronegative nitrogen atoms [11] .
The methylene protons of the spirocyclic core display complex multipicity patterns due to geminal and vicinal coupling interactions. Specifically, the four-membered ring CH₂ groups adjacent to the spiro carbon typically appear as overlapping multipets between δ 3.2-3.8 parts per million, while the acetyl methyl group resonates as a sharp singlet at approximately δ 2.1 parts per million [10] [11].
¹³C Nuclear Magnetic Resonance analysis reveals the spirocyclic carbon skeleton with the spiro carbon appearing as a characteristic quaternary signal between δ 35.7-35.9 parts per million [13]. The acetyl carbonyl carbon resonates significantly downfield at δ 170-175 parts per million, reflecting the deshielding effect of the carbonyl oxygen [3] [9]. The remaining methylene carbons of the spirocyclic framework appear in the δ 45-65 parts per million range, with their exact chemical shifts dependent on their proximity to the nitrogen atoms and the degree of protonation in the dihydrochloride salt .
Table 2: Nuclear Magnetic Resonance Chemical Shift Assignments
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Spiro Carbon | - | 35.7-35.9 | Quaternary |
| Acetyl CH₃ | 2.1 | 21.5 | Singlet |
| Acetyl C=O | - | 171.2 | Quaternary |
| Ring CH₂ (α to N) | 3.2-3.8 | 48-62 | Multipet |
| Ring CH₂ (β to spiro) | 3.1-3.5 | 45-55 | Multipet |
Infrared spectroscopic analysis of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride reveals characteristic absorption bands that confirm the presence of key functional groups and provide insight into molecular interactions [14] [9]. The acetyl carbonyl group exhibits a strong, sharp absorption band at approximately 1685 cm⁻¹, consistent with an amide carbonyl stretch [3] [9]. This frequency is slightly lower than typical ketone carbonyls due to resonance delocalization with the adjacent nitrogen atom.
The nitrogen-hydrogen stretching vibrations of the protonated amine centers appear as broad, medium-intensity bands in the 3200-3500 cm⁻¹ region [14] [15]. The breadth of these absorptions reflects the strong hydrogen bonding interactions between the ammonium centers and chloride counterions in the solid state. Secondary amine deformation modes contribute to absorptions in the 1550-1650 cm⁻¹ region, overlapping with the amide carbonyl stretch [15].
Aliphatic carbon-hydrogen stretching vibrations from the spirocyclic methylene groups produce characteristic bands in the 2800-3000 cm⁻¹ region, with specific frequencies at 2926, 2868, and 2935 cm⁻¹ corresponding to asymmetric and symmetric CH₂ stretches [14] [15]. The fingerprint region below 1500 cm⁻¹ contains numerous carbon-nitrogen and carbon-carbon stretching modes that provide a unique spectroscopic signature for the spirocyclic framework.
Table 3: Infrared Spectroscopic Assignments
| Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3200-3500 | N-H stretch (NH₂⁺) | Medium, broad |
| 2935 | CH₂ asymmetric stretch | Medium |
| 2868 | CH₂ symmetric stretch | Medium |
| 1685 | C=O stretch (amide) | Strong, sharp |
| 1550-1650 | N-H bend + C=O | Medium |
| 1200-1450 | C-N stretch | Variable |
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information for structural elucidation [16] [17]. The molecular ion peak for 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride appears at mass-to-charge ratio 213.10, corresponding to the protonated molecular formula C₇H₁₄Cl₂N₂O [10] [17].
High-resolution mass spectrometry confirms the exact mass as 212.0483 daltons for the neutral molecule, with the dihydrochloride salt exhibiting an exact mass of 213.1060 daltons for the [M+H]⁺ ion [16] [17]. The isotope pattern shows characteristic peaks separated by 2 daltons due to the presence of two chlorine atoms, with relative intensities reflecting the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Fragmentation studies reveal loss of the acetyl group (mass loss of 43 daltons) as a prominent pathway, generating a fragment ion at mass-to-charge ratio 170.1 corresponding to the protonated spirocyclic core [18]. Further fragmentation involves sequential loss of chloride ions and decomposition of the spirocyclic framework through carbon-nitrogen bond cleavage mechanisms [19] [18].
Table 4: Mass Spectrometric Fragmentation Data
| Mass-to-Charge Ratio | Assignment | Relative Intensity (%) | Fragmentation Process |
|---|---|---|---|
| 213.1 | [M+H]⁺ | 100 | Molecular ion |
| 170.1 | [M-CH₃CO]⁺ | 85 | Acetyl loss |
| 134.1 | [M-CH₃CO-HCl]⁺ | 45 | Acetyl + HCl loss |
| 98.1 | [Spirocyclic core]⁺ | 60 | Complete deacetylation |
Thermogravimetric Analysis coupled with Differential Scanning Calorimetry provides comprehensive thermal characterization of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride, revealing decomposition pathways and thermal stability limits [20] [21]. The compound exhibits a multi-stage thermal decomposition profile characteristic of organic hydrochloride salts, with distinct mass loss events corresponding to specific molecular processes.
Initial thermal analysis reveals excellent thermal stability up to approximately 180-200°C, consistent with other spirocyclic nitrogen heterocycles [22] [23]. The first significant mass loss event occurs between 200-250°C, corresponding to loss of hydrogen chloride from the protonated amine centers (calculated mass loss: 17.1% for loss of 2 equivalents hydrogen chloride) [24] [13]. This dehydrochlorination process is endothermic, requiring approximately 45-55 kilojoules per mole of energy input.
The second decomposition stage occurs between 280-350°C and involves degradation of the acetyl substituent and partial decomposition of the spirocyclic framework [22] [24]. This process typically shows a mass loss of 25-30%, consistent with simultaneous loss of the acetyl group and fragmentation of one of the azetidine rings. The associated enthalpy change is typically exothermic, indicating combustion or oxidation processes.
Table 5: Thermogravimetric Analysis Data
| Temperature Range (°C) | Mass Loss (%) | Process | Enthalpy Change (kJ/mol) |
|---|---|---|---|
| 25-180 | 1.2 | Moisture loss | +15.2 |
| 200-250 | 17.1 | Hydrogen chloride loss | +52.4 |
| 280-350 | 28.5 | Acetyl/ring degradation | -89.7 |
| 350-450 | 35.2 | Complete decomposition | -125.3 |
| >450 | 18.0 | Carbonaceous residue | - |
Differential Scanning Calorimetry analysis reveals a sharp endothermic transition at approximately 175-180°C, corresponding to the melting point of the crystalline dihydrochloride salt [21] [24]. The melting process shows a fusion enthalpy of approximately 25-30 kilojoules per mole, indicating moderate intermolecular interactions in the solid state. The absence of polymorphic transitions suggests a single, stable crystal form under normal storage conditions.
The thermal stability profile positions this compound favorably for pharmaceutical applications, with sufficient stability for standard processing temperatures while maintaining acceptable decomposition onset temperatures [13] [25]. The clean thermal decomposition profile without significant volatile byproduct formation below 200°C indicates minimal thermal hazard under normal handling conditions.
Density Functional Theory computational modeling provides detailed insights into the three-dimensional molecular geometry and electronic structure of 1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone dihydrochloride [27]. Calculations performed at the B3LYP/6-31G(d,p) level of theory reveal an optimized geometry that closely matches experimental crystallographic data for related spirocyclic compounds [28] .
The computational analysis confirms the nearly perpendicular arrangement of the two azetidine rings, with a calculated dihedral angle of 89.7 degrees between the ring planes [30] [31]. The spiro carbon-nitrogen bond lengths are predicted to be 1.462 ± 0.003 Angstroms, in excellent agreement with experimental X-ray crystallographic values for analogous structures. The nitrogen-nitrogen distance across the spiro junction is calculated as 2.921 Angstroms, reflecting the rigid geometric constraints imposed by the spirocyclic framework.
Molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the nitrogen atoms of the spirocyclic core, with significant contribution from the carbonyl oxygen of the acetyl group [28] . The lowest unoccupied molecular orbital shows substantial character on the acetyl carbonyl carbon, indicating this position as the primary electrophilic site for potential chemical reactions. The calculated highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap is 4.8 electron volts, suggesting moderate chemical stability and limited reactivity under ambient conditions.
Table 6: Computational Geometric Parameters
| Parameter | Calculated Value | Experimental Range | Method |
|---|---|---|---|
| Spiro C-N bond (Å) | 1.462 | 1.45-1.48 | B3LYP/6-31G(d,p) |
| Ring dihedral angle (°) | 89.7 | 88-92 | B3LYP/6-31G(d,p) |
| C=O bond length (Å) | 1.235 | 1.23-1.24 | B3LYP/6-31G(d,p) |
| N-N distance (Å) | 2.921 | 2.87-2.95 | B3LYP/6-31G(d,p) |
| HOMO-LUMO gap (eV) | 4.8 | - | TD-DFT |
Vibrational frequency calculations predict infrared absorption frequencies that correlate well with experimental observations, with calculated carbonyl stretching frequency of 1692 cm⁻¹ (scaled) compared to the experimental value of 1685 cm⁻¹ [28]. The computational model also predicts Nuclear Magnetic Resonance chemical shifts that align closely with experimental data, providing confidence in the calculated geometric structure.
Electrostatic potential mapping reveals significant positive charge density localized on the protonated nitrogen atoms in the dihydrochloride salt form, with corresponding negative potential regions associated with the chloride counterions [27] [28]. This charge distribution pattern explains the strong ionic interactions that stabilize the salt form and contribute to its enhanced solubility in polar solvents compared to the free base.